Methyl 2-methyl-5-(trifluoromethyl)nicotinate
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Overview
Description
Methyl 2-methyl-5-(trifluoromethyl)nicotinate: is an organic compound with the molecular formula C9H8F3NO2 . It is a derivative of nicotinic acid, where the hydrogen atoms at the 2 and 5 positions of the pyridine ring are replaced by a methyl group and a trifluoromethyl group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-methyl-5-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-methyl-5-(trifluoromethyl)nicotinate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-methyl-5-(trifluoromethyl)nicotinic acid.
Reduction: Formation of 2-methyl-5-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-methyl-5-(trifluoromethyl)nicotinate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It is also employed in the development of new drugs and bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-(trifluoromethyl)nicotinate
- Methyl 2-methyl-5-(fluoromethyl)nicotinate
Comparison: Methyl 2-methyl-5-(trifluoromethyl)nicotinate is unique due to the presence of both a methyl and a trifluoromethyl group on the nicotinic acid backbone. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the trifluoromethyl group significantly increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
methyl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-7(8(14)15-2)3-6(4-13-5)9(10,11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJISAWXLEYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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